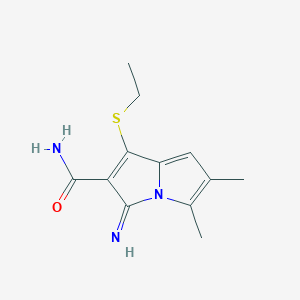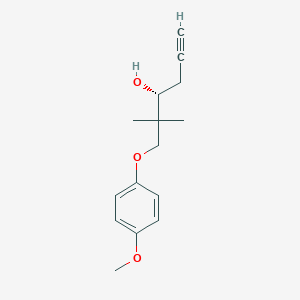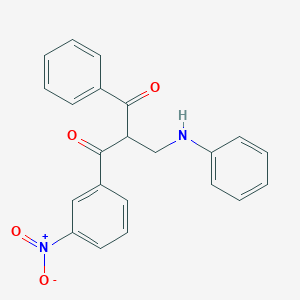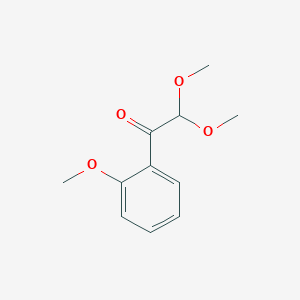
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolizine core, which is a bicyclic structure consisting of a five-membered ring fused to a six-membered ring. The presence of functional groups such as the ethylsulfanyl, imino, and carboxamide groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and an aldehyde or ketone. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Introduction of Functional Groups: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent. The imino group can be formed through an imination reaction, typically involving an amine and an oxidizing agent. The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents, and temperatures ranging from -10°C to 25°C.
Substitution: Halides or alkoxides, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and temperatures ranging from 25°C to 80°C.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its reactivity and stability.
作用機序
The mechanism of action of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
類似化合物との比較
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This compound may exhibit different reactivity and biological activities.
1-(Ethylsulfanyl)-3-amino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide: Similar structure but with an amino group instead of an imino group. This compound may have different chemical properties and biological effects.
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group. This compound may have different solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
650599-26-1 |
|---|---|
分子式 |
C12H15N3OS |
分子量 |
249.33 g/mol |
IUPAC名 |
1-ethylsulfanyl-3-imino-5,6-dimethylpyrrolizine-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-4-17-10-8-5-6(2)7(3)15(8)11(13)9(10)12(14)16/h5,13H,4H2,1-3H3,(H2,14,16) |
InChIキー |
AGJKTMDRDZHDDV-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=N)N2C1=CC(=C2C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)

![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)


![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)


![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
